molecular formula C52H68IN13O11 B10784569 Cgp 42112A, [125I]-

Cgp 42112A, [125I]-

Cat. No.: B10784569
M. Wt: 1178.1 g/mol
InChI Key: HTPHSFKCMLGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

CGP 42112A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and iodination reagents. The major products formed from these reactions are typically modified versions of CGP 42112A with altered binding properties or radiolabeled forms for research applications .

Scientific Research Applications

CGP 42112A, [125I]- is widely used in scientific research, particularly in the fields of:

Properties

Molecular Formula

C52H68IN13O11

Molecular Weight

1178.1 g/mol

IUPAC Name

2-[[1-[2-[[6-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[3-(4-hydroxy-3-iodophenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C52H68IN13O11/c1-3-31(2)43(50(74)75)65-48(72)41-17-11-23-66(41)49(73)40(26-35-28-57-30-60-35)63-46(70)38(61-47(71)39(25-33-18-19-42(67)36(53)24-33)62-44(68)34-14-9-20-56-27-34)15-7-8-21-58-45(69)37(16-10-22-59-51(54)55)64-52(76)77-29-32-12-5-4-6-13-32/h4-6,9,12-14,18-20,24,27-28,30-31,37-41,43,67H,3,7-8,10-11,15-17,21-23,25-26,29H2,1-2H3,(H,57,60)(H,58,69)(H,61,71)(H,62,68)(H,63,70)(H,64,76)(H,65,72)(H,74,75)(H4,54,55,59)

InChI Key

HTPHSFKCMLGAKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C5=CN=CC=C5

Origin of Product

United States

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